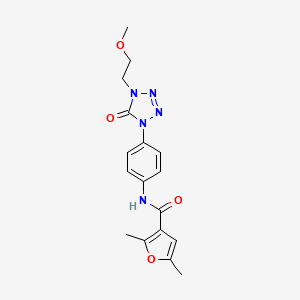
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C17H19N5O4 and its molecular weight is 357.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a tetrazole ring, a furan moiety, and an amide functional group. Its molecular formula is C19H22N4O3 with a molecular weight of approximately 358.41 g/mol. The presence of the methoxyethyl substituent enhances its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells.
- Inhibition of Enzymatic Activity : Studies have shown that the compound may inhibit certain enzymes involved in cellular signaling pathways, particularly those associated with cancer proliferation.
- Antiproliferative Effects : The compound exhibits significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and ovarian (A2780) cancer cells.
Biological Activity Data
Recent studies have provided quantitative measures of the compound's biological activity:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.50 | Antiproliferative |
| HeLa | 0.62 | Antiproliferative |
| A2780 | 0.95 | Antiproliferative |
| K562 | 3.58 | Antiproliferative |
These results indicate that the compound has potent antiproliferative activity, particularly against breast cancer cells.
Study 1: Antiproliferative Activity
In a controlled study assessing the antiproliferative activity of this compound against various cancer cell lines, researchers found that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 0.50 μM to 3.58 μM across different cell lines, suggesting that structural modifications could enhance efficacy further.
Study 2: Mechanistic Insights
Another study explored the mechanistic insights into how this compound affects cancer cell signaling pathways. The findings indicated that it interferes with the phosphorylation states of key proteins involved in cell cycle regulation and apoptosis, leading to increased apoptosis in treated cells.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the furan and tetrazole moieties can significantly influence the biological activity of the compound. For example:
- Furan Substituents : Altering substituents on the furan ring impacts hydrophobic interactions and cellular uptake.
- Tetrazole Modifications : Variations in the tetrazole structure can affect binding affinity to target enzymes.
This suggests potential pathways for optimizing the compound for improved therapeutic efficacy.
Eigenschaften
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-11-10-15(12(2)26-11)16(23)18-13-4-6-14(7-5-13)22-17(24)21(19-20-22)8-9-25-3/h4-7,10H,8-9H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLRYWIKEQASMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













